2-phenylfuro[3,2-c]pyridin-4(5H)-one 2-phenylfuro[3,2-c]pyridin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13856527
InChI: InChI=1S/C13H9NO2/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15)
SMILES:
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol

2-phenylfuro[3,2-c]pyridin-4(5H)-one

CAS No.:

Cat. No.: VC13856527

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

2-phenylfuro[3,2-c]pyridin-4(5H)-one -

Specification

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
IUPAC Name 2-phenyl-5H-furo[3,2-c]pyridin-4-one
Standard InChI InChI=1S/C13H9NO2/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15)
Standard InChI Key VLDALGPIBIKRBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(O2)C=CNC3=O

Introduction

Structural Characteristics and Molecular Identification

Core Chemical Architecture

The molecular framework of 2-phenylfuro[3,2-c]pyridin-4(5H)-one consists of a six-membered pyridinone ring fused to a five-membered furan ring. The pyridinone moiety contains a ketone group at the 4-position, while the furan ring contributes oxygen as a heteroatom. The phenyl group at the 2-position introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name2-Phenyl-5H-furo[3,2-c]pyridin-4-one
Molecular FormulaC₁₃H₉NO₂
Molecular Weight227.22 g/mol
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)C=CNC3=O
InChIKeyICVXPLDIRPNIOG-UHFFFAOYSA-N

Crystallographic Insights

Single-crystal X-ray diffraction (SCXRD) studies of analogous furopyridine derivatives reveal planar fused-ring systems. For example, in 4-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]furo[2,3-c]pyridine, the furopyridine and benzene rings exhibit near-coplanarity (dihedral angle: 5.7°) . The central furopyridine ring in such compounds shows minimal deviation from planarity (RMSD: 0.029 Å), with intermolecular C–H···N and C–H···F hydrogen bonds stabilizing the crystal lattice .

Synthetic Methodologies

Tandem Friedel-Crafts and Cyclization Reactions

A validated route to furo[3,2-c]pyridinones involves acid-catalyzed tandem reactions between 4-hydroxyquinolin-2(1H)-ones and propargylic alcohols. For instance, 4-hydroxy-1-methylquinolin-2(1H)-one reacts with secondary propargylic alcohols under CuOTf catalysis to yield furo[3,2-c]quinolones via a Friedel-Crafts alkylation followed by 5-exo-dig cyclization . Adapting this protocol, 2-phenylfuro[3,2-c]pyridin-4(5H)-one can be synthesized by substituting the propargylic alcohol with a phenyl-bearing analog.

Table 2: Representative Synthesis Conditions

ParameterValueRole in Reaction
CatalystCuOTf (10 mol%)Facilitates cyclization
Solvent1,2-Dichloroethane (DCE)High-boiling polar aprotic
Temperature84°CDrives tandem reaction steps
Reaction Time10 hoursEnsures complete conversion
Yield Range60–80%Dependent on substituent effects

Mechanistic Pathway

The synthesis proceeds through two critical steps:

  • Friedel-Crafts-Type Alkylation: The propargylic alcohol undergoes acid-catalyzed addition to the electron-rich pyridinone ring, forming a carbocation intermediate.

  • 5-Exo-Dig Cyclization: Copper(I) coordination to the alkyne facilitates nucleophilic attack by the hydroxyl group, culminating in furan ring closure .

Quenching the reaction at intermediate stages isolates the alkylated precursor (e.g., compound 5a in ), confirming the stepwise mechanism.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents (e.g., DCE, DMF). Its stability under acidic conditions is attributed to the electron-withdrawing ketone group, which mitigates protonation-induced degradation .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.8–8.2 ppm correspond to aromatic protons on the phenyl and pyridinone rings. The furan oxygen deshields adjacent protons, yielding distinct multiplet patterns .

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C furan) confirm the core structure .

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